molecular formula C13H12Cl2N2O2S B3105047 Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 1517496-31-9

Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No. B3105047
CAS RN: 1517496-31-9
M. Wt: 331.2
InChI Key: XPCHQPVFTJCABJ-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate , also known as diclofenac , is a nonsteroidal anti-inflammatory drug (NSAID). It is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Diclofenac is commonly prescribed to manage pain associated with conditions such as arthritis, musculoskeletal injuries, and postoperative discomfort .


Synthesis Analysis

The synthesis of diclofenac involves several steps. One common method includes the reaction of 2,6-dichloroaniline with 2-chloroacetyl chloride to form the intermediate 2-(2,6-dichlorophenyl)acetamide . Subsequent esterification with ethyl alcohol yields Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate (diclofenac) .


Molecular Structure Analysis

Diclofenac has the following molecular formula: C₁₄H₁₁Cl₂NO₂ . Its molecular weight is approximately 296.149 g/mol . The IUPAC Standard InChI representation is: InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) .


Chemical Reactions Analysis

Diclofenac undergoes various chemical reactions, including hydrolysis, oxidation, and conjugation. It can be metabolized in the liver by cytochrome P450 enzymes. These reactions influence its pharmacokinetics and efficacy .


Physical And Chemical Properties Analysis

  • LogP (octanol/water partition coefficient) : Approximately 4.51 (suggesting lipophilicity) .

Mechanism of Action

Diclofenac inhibits the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . By doing so, it reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. Its anti-inflammatory effects are primarily attributed to COX-2 inhibition, while COX-1 inhibition contributes to its gastrointestinal side effects .

Safety and Hazards

  • Pregnancy and Lactation : Use with caution during pregnancy and breastfeeding .

Future Directions

Research continues to explore diclofenac’s safety profile, optimal dosing, and potential novel formulations. Additionally, investigations into personalized medicine approaches and targeted delivery systems are ongoing .

properties

IUPAC Name

ethyl 2-[2-(2,6-dichloroanilino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-2-19-11(18)6-8-7-20-13(16-8)17-12-9(14)4-3-5-10(12)15/h3-5,7H,2,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCHQPVFTJCABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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